molecular formula C6H3F2NO3 B127638 3,5-Difluoro-2-nitrophenol CAS No. 151414-46-9

3,5-Difluoro-2-nitrophenol

Cat. No. B127638
M. Wt: 175.09 g/mol
InChI Key: LIQHPNDCQUCZKL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrophenol (CAS: 151414-46-9) is a chemical compound with the molecular formula C6H3F2NO3 . It is also known by other synonyms such as Phenol, 3,5-difluoro-2-nitro-, and its molecular weight is 175.09 g/mol .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-nitrophenol consists of a phenol group with two fluorine atoms and a nitro group attached to the benzene ring . The InChIKey of the compound is LIQHPNDCQUCZKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The thermal decomposition mechanisms of a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), were studied under different heating conditions . The results showed that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 and a topological polar surface area of 66 Ų .

Scientific Research Applications

Gas-phase Reactions and Atmospheric Implications

3,5-Difluoro-2-nitrophenol has implications in atmospheric chemistry. Studies have shown that nitrophenols, including derivatives like 3,5-Difluoro-2-nitrophenol, can be formed through gas-phase reactions involving NO3 radicals and phenol. These reactions yield nitration products, which are significant for understanding atmospheric processes and pollution. For example, Bolzacchini et al. (2001) found that the reaction of NO3 radicals with phenol yielded 2-nitrophenol as a major product, and Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their formation through combustion processes and secondary formation in the atmosphere (Bolzacchini et al., 2001) (Harrison et al., 2005).

Catalysis and Environmental Applications

The role of nitrophenol derivatives in catalysis and environmental remediation is noteworthy. Wu et al. (2017) discussed the use of Zn-MOFs (Metal-organic frameworks) embedded with silver nanoparticles for the reduction of nitrophenols, including 3,5-Difluoro-2-nitrophenol. This has implications for wastewater treatment and pollution control (Wu et al., 2017).

Environmental Fate and Toxicity

Understanding the environmental fate and toxicity of compounds like 3,5-Difluoro-2-nitrophenol is crucial. Hubert (2003) reviewed the environmental fate and effects of 3-trifluoromethyl-4-nitrophenol, a compound structurally similar to 3,5-Difluoro-2-nitrophenol, emphasizing its transient environmental effects and minimal long-term toxicological risk (Hubert, 2003).

Biochemical and Industrial Applications

Compounds like 3,5-Difluoro-2-nitrophenol find applications in biochemical and industrial contexts. For instance, Perry et al. (2010) used surface-enhanced spectroscopy to analyze the adsorption of nitrophenol isomers, including 3,5-Difluoro-2-nitrophenol, on silver nanostructures. This research is significant for environmental monitoring and industrial process optimization (Perry et al., 2010).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

3,5-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQHPNDCQUCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473712
Record name 3,5-difluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-nitrophenol

CAS RN

151414-46-9
Record name 3,5-difluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-nitrophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,3,4-trifluoronitrobenzene (5 g, 28.23 mmol) in dry methanol (70 ml) was added a solution of sodium (0.68, 29.46) in dry methanol (30 ml). The solution was stirred until all starting material was consumed (˜2 h). After concentration water was added and the solution was extracted with ether, dried over Na2SO4, filtered and concentrated to a yellow residue (4.65 g). To the solution of the yellow residue in dichloromethane (140 ml) was added boron tribromide (1M in dichloromethane, 40 ml) and stirred at room temperature overnight. Water was then added and the solution stirred for further 30 min. The organic phase was separated and the water phase was extracted with ether. The combined organic phase were dried over Na2SO4, filtered and concentrated in vacuo to give a brownish residue. The residue was taken up into ether and washed with 2M sodium hydroxide and water. The water and sodium hydroxide washings were combined and neutralized with 6M HCl and extracted with ether, dried over Na2SO4 and evaporated to give a yellow residue which was purified by flash chromatography on silica gel with EtOAc:Heptan; 1:2 as eluent to give the desired product 2 g, 11.42 mmol.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a yellow solution of 3,5-difluorophenol (1.50 g, 11.5 mmol) in dichloromethane (20 mL) under a blanket of nitrogen is added ammonium nickel sulfate (4.56 g, 11.54 mmol) with vigorous stirring, followed by the addition of nitric acid (69%, 0.74 mL, 11.54 mmol). The resulting heterogeneous mixture is then stirred at ambient temperature vigorously for 30 minutes. It is filtered and dichloromethane is removed under reduced pressure. The residue is purified by column chromatography to afforded a yellow solid as the title compound.
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1.5 g
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Synthesis routes and methods IV

Procedure details

Dimethylsulfoxide (which will hereinafter be abbreviated as “DMSO”) (50 ml) and 10N NaOH (12 ml, 120 mmol) were added to 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol). The mixture was stirred at room temperature for 15 hours. Water (100 ml) and ether (200 ml) were added to separate the reaction mixture into layers. The water layer thus obtained was acidified with 1N HCl, followed by extraction with ether (2×200 ml). The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (10:1) eluate fractions, the title compound (7.97 g, 81%) was obtained as a yellow crystalline powder.
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Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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